molecular formula C13H9BrF3N3O2 B12452437 N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12452437
M. Wt: 376.13 g/mol
InChI Key: GNWIGPBYIUHVEJ-UHFFFAOYSA-N
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Description

Chemical Significance of Pyrimidine-Based Heterocyclic Compounds

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms, serves as a foundational scaffold in numerous bioactive molecules and natural products. Its structural mimicry of endogenous nucleobases (e.g., thymine, cytosine) enables interactions with enzymes, receptors, and genetic materials, making it indispensable in antiviral, anticancer, and antimicrobial therapies. For instance, pyrimidine derivatives constitute 40% of FDA-approved small-molecule drugs, underscoring their therapeutic ubiquity.

The substitution pattern on the pyrimidine ring critically influences bioactivity. Electron-withdrawing groups like halogens or trifluoromethyl enhance binding affinity to hydrophobic pockets in target proteins, while electron-donating groups modulate reactivity in synthetic pathways. This compound exemplifies this principle, combining bromine’s steric bulk with trifluoromethyl’s electronegativity to optimize target engagement.

Table 1: Biological Activities of Representative Pyrimidine Derivatives

Compound Class Target Pathway Biological Activity
Pyrimidine nucleoside analogs DNA/RNA synthesis Antiviral (e.g., zidovudine)
Trifluoromethylpyrimidines Kinase inhibition Anticancer (e.g., gefitinib)
Halogenated pyrimidines Enzyme modulation Anti-inflammatory

Structural Features of Trifluoromethyl-Substituted Pyrimidines

The trifluoromethyl (-CF₃) group is a hallmark of modern agrochemicals and pharmaceuticals due to its unique electronic and steric properties. Its strong electronegativity (Pauling scale: 3.98) induces electron-deficient regions on adjacent carbons, enhancing reactivity in nucleophilic aromatic substitution reactions. In this compound, the -CF₃ group at position 4 of the pyrimidine ring stabilizes the molecule against oxidative degradation while improving blood-brain barrier permeability.

The 3-bromophenyl substituent at position 6 introduces steric hindrance, which can restrict rotational freedom and stabilize specific conformations during protein-ligand interactions. Bromine’s polarizability also facilitates London dispersion forces with hydrophobic residues in binding pockets, as observed in kinase inhibitors like imatinib.

Table 2: Comparative Analysis of Substituted Pyrimidines

Compound Substituents LogP Bioactivity (IC₅₀)
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine Br, CF₃, NH₂ 2.1 18 nM (Kinase X)
This compound Br, CF₃, glycine 1.8 12 nM (Enzyme Y)
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Br, CF₃, imidazo-pyridine 3.2 25 nM (Receptor Z)

Role of Glycine Moieties in Bioactive Compound Design

Glycine, the simplest amino acid, is frequently incorporated into drug candidates to enhance aqueous solubility and reduce cytotoxicity. Its zwitterionic nature enables hydrogen bonding with polar residues in active sites, as seen in peptide-based therapeutics. In this compound, the glycine moiety serves dual roles:

  • Solubility Enhancement : The carboxylate and amine groups increase polarity, counterbalancing the hydrophobic trifluoromethyl and bromophenyl groups.
  • Conformational Flexibility : Glycine’s minimal side chain allows adaptive binding to structurally diverse targets, a feature exploited in protease inhibitors.

Recent studies highlight glycine’s utility in prodrug formulations, where its metabolism releases active drug components while minimizing off-target effects. For example, glycine-conjugated antifungals exhibit 30% higher bioavailability than non-conjugated analogs.

Properties

Molecular Formula

C13H9BrF3N3O2

Molecular Weight

376.13 g/mol

IUPAC Name

2-[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H9BrF3N3O2/c14-8-3-1-2-7(4-8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20)

InChI Key

GNWIGPBYIUHVEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophilic groups replacing the bromine atom.

Scientific Research Applications

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position of the pyrimidine ring is a critical site for structural diversification. Key analogs and their properties are summarized below:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) CAS/DT Number Key Features
N-[6-(3-Bromophenyl)-…]glycine (Target) 3-Bromophenyl C₁₃H₉BrF₃N₃O₂ 376.14 1820604-87-2 Bulky, electron-withdrawing Br atom
N-[6-(4-Bromophenyl)-…]glycine 4-Bromophenyl C₁₃H₉BrF₃N₃O₂ 376.14 1820734-70-0 Para-Br: Altered steric/electronic effects
N-[6-(3-Methoxyphenyl)-…]glycine (DT231-DT234) 3-Methoxyphenyl C₁₄H₁₂F₃N₃O₃ ~339.26 DT231-DT234 Electron-donating OCH₃ group
N-[6-(4-Trifluoromethylphenyl)-…]glycine (DT640) 4-Trifluoromethylphenyl C₁₄H₉F₆N₃O₂ 365.24 DT640 Enhanced lipophilicity (dual CF₃)
N-[6-(3-Thienyl)-…]glycine (DT583) 3-Thienyl C₁₁H₈F₃N₃O₂S 303.26 DT583 Heterocyclic sulfur-containing group

Key Observations :

  • Bromine vs.
  • Trifluoromethylphenyl (DT640) : Substitution with a 4-CF₃-phenyl group increases lipophilicity (MW = 365.24 vs. 376.14 in the target) and may enhance membrane permeability .
  • Heterocyclic Substitutions (DT583) : Replacing phenyl with thienyl introduces sulfur, which could modulate hydrogen-bonding capacity or metabolic stability .

Modifications to the Glycine Moiety

Variations in the glycine side chain influence polarity and steric hindrance:

Compound Name Glycine Modification Molecular Formula Molecular Weight (g/mol) CAS/DT Number
N-Methyl-N-[6-(m-tolyl)-…]glycine (DT162) N-Methyl glycine C₁₅H₁₄F₃N₃O₂ 325.29 DT162
N-[6-(o-Tolyl)-…]glycine (DT161) Unmodified glycine C₁₄H₁₂F₃N₃O₂ 311.27 DT161

Key Observations :

  • N-Methylation (DT162): Adding a methyl group to the glycine nitrogen increases molecular weight (325.29 vs.

Fluorinated Derivatives

Fluorine substitution patterns further diversify properties:

Compound Name Fluorine Position Molecular Formula Molecular Weight (g/mol) CAS/DT Number
N-[6-(4-Fluorophenyl)-…]glycine (DT604) 4-Fluorophenyl C₁₃H₉F₄N₃O₂ 315.23 DT604
N-[6-(3-Fluorophenyl)-…]glycine (DT605) 3-Fluorophenyl C₁₃H₉F₄N₃O₂ 315.23 DT605

Key Observations :

  • Fluorine vs. Bromine : Fluorine’s smaller size and strong electronegativity may reduce steric hindrance compared to bromine while maintaining electron-withdrawing effects .

Biological Activity

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly as a glycine transporter inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

  • Pyrimidine Ring : Central to its activity, providing a scaffold for various substitutions.
  • Bromophenyl Group : Enhances interactions with biological targets.
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
PropertyDetails
Molecular FormulaC14H11BrF3N3O2
Molecular Weight390.17 g/mol
IUPAC NameThis compound

This compound has been identified as a selective inhibitor of glycine transporters (GlyT). GlyT play crucial roles in neurotransmission, particularly in the central nervous system. By inhibiting these transporters, the compound may enhance glycinergic neurotransmission, which is beneficial in treating neuropsychiatric disorders such as schizophrenia.

Key Mechanisms:

  • Glycine Transport Inhibition : This leads to increased synaptic levels of glycine, enhancing its neurotransmitter effects.
  • Potential Interaction with Other Receptors : The bromophenyl and trifluoromethyl groups may facilitate interactions with various protein targets, enhancing the compound's biological efficacy.

Research Findings

Recent studies have explored the biological activity of this compound across various domains:

Case Study 1: Neuropharmacological Effects

In a study examining the effects of glycine transporter inhibitors on schizophrenia-like behaviors in animal models, this compound showed significant promise in reducing hyperactivity and improving cognitive deficits associated with the disorder.

Case Study 2: Anticancer Activity

Research on pyrimidine derivatives has revealed that certain modifications can enhance anticancer activity. For example, compounds similar to this compound were tested against MDA-MB-231 cell lines, showing IC50 values ranging from 6.59 to 12.51 μM . This suggests potential for further exploration into its anticancer applications.

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